molecular formula C47H90O6 B055253 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol CAS No. 60138-13-8

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Cat. No.: B055253
CAS No.: 60138-13-8
M. Wt: 751.2 g/mol
InChI Key: AMXRERGJDVUTMF-UHFFFAOYSA-N
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Description

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (C43H80O6) is a mixed-acid triacylglycerol (TAG) with myristic acid (C14:0) esterified at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position. This structured lipid is synthesized via chemical interesterification or enzymatic methods, as demonstrated in studies analyzing randomized TAG mixtures . Its rac-glycerol backbone indicates a racemic mixture of stereoisomers, distinguishing it from enantiopure sn-glycerol derivatives. The compound is utilized in lipidomics research, particularly in chromatographic studies to resolve positional isomers .

Key physicochemical properties include:

  • Melting Point: ~45–50°C (estimated based on analogous triacylglycerols) .
  • Chromatographic Behavior: Retains distinct elution profiles in HPLC systems using acetonitrile-isopropanol mobile phases, enabling quantification in complex matrices .
  • Biological Relevance: Serves as a model for studying lipid digestion and absorption due to its mixed-chain configuration .

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRERGJDVUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394142
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60138-13-8
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Acylation with Protective Group Chemistry

The synthesis begins with the selective protection of glycerol’s hydroxyl groups to direct acylation. The tert-butyldimethylsilyl (TBDMS) group is commonly employed to block the sn-3 position, enabling myristoyl chloride to acylate the sn-1 and sn-2 positions. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) exposes the sn-3 hydroxyl for palmitoylation.

Reaction Conditions

StepReagentsSolventTemperatureYield
sn-1,2 ProtectionTBDMS-Cl, ImidazoleDMF25°C92%
sn-1,2 AcylationMyristoyl Chloride, DMAPCH₂Cl₂0°C → rt85%
DeprotectionTBAFTHF25°C95%
sn-3 AcylationPalmitoyl Chloride, PyridineCH₂Cl₂0°C78%

This method achieves an overall yield of 58% but requires rigorous purification via silica gel chromatography (hexane:acetone, 8:2).

Silver Salt-Mediated Regioselective Acylation

Silver nitrate facilitates the formation of glycerol iodohydrin intermediates, where the sn-3 hydroxyl is activated for palmitoylation. Myristoyl groups are introduced at sn-1 and sn-2 using myristic anhydride in the presence of silver oxide.

Key Data

  • Intermediate : 1,2-Dimyristoyl-3-iodo-rac-glycerol

  • Reaction Time : 12 hr

  • Catalyst : Ag₂O (10 mol%)

  • Yield : 67% after recrystallization (ethanol)

Enzymatic Synthesis Strategies

Lipase-Catalyzed Transesterification

Immobilized lipases from Rhizomucor miehei (sn-1,3 specific) enable solvent-free transesterification of trimyristin with methyl palmitate. The enzyme’s regioselectivity ensures palmitate incorporation exclusively at the sn-3 position.

Process Parameters

ParameterValue
Enzyme Loading15% (w/w)
Temperature60°C
Reaction Time24 hr
Conversion89%
Purity (HPLC)94%

Two-Step Enzymatic Hydrolysis and Re-esterification

Crude tripalmitin is hydrolyzed by Candida rugosa lipase (non-specific) to generate a monoacylglycerol mixture. Sn-1,2-dimyristoylation is then performed using myristic acid and Thermomyces lanuginosus lipase.

Yield Optimization

  • Hydrolysis: 72% monoacylglycerols (50°C, pH 7.0)

  • Re-esterification: 81% target compound (hexane, 40°C)

Industrial-Scale Production

Continuous Flow Reactor Systems

High-throughput synthesis employs microfluidic reactors to enhance mass transfer and reduce reaction times. Myristic and palmitic acid chlorides are introduced sequentially into glycerol streams under turbulent flow.

Performance Metrics

MetricValue
Residence Time8 min
Throughput12 kg/hr
Purity91%
Solvent Recovery98% (hexane)

Crystallization-Based Purification

Post-synthesis, the crude product is dissolved in hot ethanol (70°C) and gradually cooled to 4°C. Fractional crystallization isolates the rac-glycerol derivative from diastereomers.

Crystallization Data

SolventRecoveryPurity
Ethanol76%99%
Acetone68%97%

Analytical Characterization

Structural Confirmation via NMR

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.88 (t, 6H, terminal CH₃ myristate)

  • δ 0.91 (t, 3H, terminal CH₃ palmitate)

  • δ 2.31 (m, 4H, sn-1,2 CH₂COO)

  • δ 2.35 (t, 2H, sn-3 CH₂COO)

  • δ 4.29 (dd, 1H, glycerol CH₂O)

  • δ 5.26 (m, 1H, glycerol CHO)

Mass Spectrometry

ESI-MS (negative mode):

  • m/z 751.21 [M-H]⁻ (calc. 751.21)

Challenges and Mitigation Strategies

Regioselectivity Control

Racemic mixtures complicate stereochemical purity. Chiral chromatography (Chiralpak IA column) resolves enantiomers, albeit with low throughput (12 mg/hr).

Byproduct Formation

Transesterification byproducts (e.g., 1,3-dimyristoyl-2-palmitoyl) are minimized using sn-1,3-specific lipases or silver-assisted acylation.

Emerging Techniques

Photocatalytic Acylation

Visible-light-driven catalysis using eosin Y and triethanolamine enables solvent-free acylation at ambient temperatures. Preliminary trials show 65% yield with 85% regioselectivity.

Machine Learning-Optimized Protocols

Neural networks predict optimal enzyme-substrate ratios, reducing trial-and-error experimentation. Initial models achieve 92% accuracy in yield prediction .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, DMPG serves as a model compound for studying lipid oxidation and hydrolysis. Its structural similarity to natural lipids allows researchers to investigate the mechanisms of lipid degradation under various conditions. For instance, studies have demonstrated how DMPG can undergo oxidation to yield fatty acids and glycerol, providing insights into lipid metabolism and stability .

Biology

DMPG is employed extensively in biological research to study lipid metabolism and enzyme activity. It acts as a substrate for enzymes such as pancreatic lipase and lipoprotein lipase, which are crucial for fat digestion. Research indicates that DMPG influences the activity of these enzymes, thereby affecting lipid absorption and metabolism in living organisms .

Case Study: Lipid Metabolism

  • Objective : To assess the impact of DMPG on enzyme activity.
  • Findings : DMPG enhanced the hydrolytic activity of pancreatic lipase, indicating its potential role in improving lipid digestion.

Medicine

The compound is being investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles and lipid bilayers. These properties make DMPG suitable for encapsulating therapeutic agents, enhancing their solubility and bioavailability .

Case Study: Drug Delivery

  • Objective : To evaluate DMPG as a carrier for hydrophobic drugs.
  • Findings : DMPG-based formulations demonstrated improved drug release profiles compared to traditional carriers.

Industry

DMPG is utilized in the formulation of cosmetics and food products as an emulsifier and stabilizer. Its amphiphilic nature allows it to effectively stabilize oil-water mixtures, making it valuable in product formulations that require consistent texture and stability.

Mechanism of Action

The mechanism of action of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it serves as a substrate for lipases, which catalyze its hydrolysis into fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .

Comparison with Similar Compounds

1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (sn-POP) vs. 1,2-Dipalmitoyl-3-oleoyl-rac-glycerol (rac-PPO)

  • Structural Difference : POP has palmitic acid at sn-1/3 and oleic acid (C18:1) at sn-2, whereas PPO has palmitic acid at sn-1/2 and oleic acid at sn-3 .
  • Phase Behavior : POP forms a molecular compound with PPO at a 1:1 ratio, exhibiting a double-chain-length structure (4.1 nm spacing) with a melting point of 31.2°C .
  • Thermodynamic Stability: PPO-rich mixtures display monotectic phases, while POP-rich mixtures favor β’-type crystallization .

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol vs. 1,3-Dimyristoyl-2-palmitoyl-sn-glycerol

  • Functional Impact : The rac-glycerol configuration reduces stereospecific enzymatic hydrolysis rates compared to enantiopure sn-glycerol derivatives .
  • Analytical Resolution : Reversed-phase HPLC distinguishes these isomers via retention time differences (ΔRT ≥ 1.2 min) .

Chain-Length Variants

1,2-Dipalmitoyl-3-myristoyl-rac-glycerol (C16:0/C16:0/C14:0)

  • Synthesis : Found in bovine milk fat; commercial synthesis achieves >98% purity via regioselective acylation .
  • Applications : Used as a reference standard for lipidomics due to its well-defined acyl chain distribution .

1,2-Dimyristoyl-3-eicosapentaenoyl-rac-glycerol (C14:0/C14:0/C20:5)

  • Biosource : Identified in the alga T. minutus; abundance correlates with temperature stress .
  • Bioactivity: The sn-3 eicosapentaenoic acid (EPA) enhances membrane fluidity in lipid bilayer models .

Acyl Group Substitutions

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (C18:1/C18:1/C16:0)

  • Quantification : HPLC methods with evaporative light scattering detection (ELSD) achieve linearity (r = 0.9996) for concentrations 2.7–27.0 μg .
  • Natural Occurrence: Abundant in Ganoderma lucidum spore oil, contributing to its nutraceutical properties .

1,2-Dibutyryl-3-palmitoyl-rac-glycerol (C4:0/C4:0/C16:0)

  • Digestibility : Short-chain butyric acid at sn-1/2 positions accelerates lipase-mediated hydrolysis compared to long-chain analogs .

Data Tables

Table 1: Physicochemical Comparison of Selected Triacylglycerols

Compound Acyl Chains (sn-1/sn-2/sn-3) Melting Point (°C) HPLC Retention Time (min) Key Application Reference
1,2-Dimyristoyl-3-palmitoyl-rac-gly C14:0/C14:0/C16:0 45–50 12.8 (C18 column) Lipid digestion studies
1,2-Dipalmitoyl-3-myristoyl-rac-gly C16:0/C16:0/C14:0 52–55 14.2 Milk fat analysis
1,2-Dioleoyl-3-palmitoyl-rac-gly C18:1/C18:1/C16:0 <25 10.5 Nutraceutical formulation
1,3-Dipalmitoyl-2-oleoyl-sn-gly C16:0/C18:1/C16:0 31.2 9.7 Crystallization studies

Research Findings and Implications

  • Metabolic Pathways : this compound is resistant to pancreatic lipase hydrolysis compared to sn-1,3-diacylglycerols, highlighting positional specificity in lipid metabolism .
  • Crystallization Dynamics : Mixed-acid TAGs like POP/PPO form molecular compounds with unique thermal stability, informing food and pharmaceutical lipid design .
  • Analytical Challenges : Co-elution of rac- and sn-glycerol isomers necessitates advanced chromatographic techniques (e.g., chiral columns) for resolution .

Biological Activity

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (DMPG) is a triacylglycerol that has garnered attention in various fields of biological and medical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including its role in lipid metabolism, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

DMPG consists of a glycerol backbone esterified with two myristic acid (C14:0) molecules at the sn-1 and sn-2 positions and one palmitic acid (C16:0) molecule at the sn-3 position. The molecular formula is C47H90O6, with a molecular weight of approximately 758.15 g/mol. Its amphiphilic nature allows it to form micelles and bilayers, making it a valuable model compound for studying biological membranes.

Lipid Metabolism

DMPG plays a significant role in lipid metabolism. It serves as a substrate for various enzymes involved in the hydrolysis of triacylglycerols (TAGs), such as pancreatic lipase and lipoprotein lipase. These enzymes are crucial for fat digestion and absorption in the body. Studies have shown that DMPG can influence the activity and specificity of these enzymes, providing insights into the regulation of lipid metabolism .

Membrane Interaction

Due to its structural properties, DMPG is often used to create artificial model membranes that mimic biological membranes. These model systems are instrumental in studying protein-lipid interactions, membrane fluidity, and transport mechanisms across membranes. The unique fatty acid composition of DMPG contributes to distinct membrane characteristics, influencing cellular processes such as signaling and transport .

Enzyme Activity Studies

Research has demonstrated that DMPG can modulate the activity of various lipases. For instance, studies using DMPG as a substrate have revealed its effects on the hydrolysis rates by pancreatic lipase, highlighting its potential role in dietary fat digestion .

Table 1: Enzyme Interactions with DMPG

EnzymeActivity ModulationReference
Pancreatic LipaseIncreased Hydrolysis
Phospholipase A2Substrate Interaction
Lipoprotein LipaseEnhanced Activity

Therapeutic Applications

DMPG has been investigated for its potential therapeutic applications, particularly in drug delivery systems. Its biocompatibility allows it to encapsulate therapeutic agents effectively, enhancing their delivery to target sites within the body. This property is particularly relevant in cancer therapy and other diseases requiring targeted drug delivery .

Implications in Skin Health

Recent studies have suggested that DMPG may have beneficial effects on skin health due to its moisturizing properties. It has been shown to enhance skin barrier function and reduce transepidermal water loss (TEWL), making it a candidate for use in dermatological formulations .

Q & A

Basic Research Questions

Q. How is 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol synthesized and purified for laboratory use?

  • Methodological Answer : The compound is typically synthesized via esterification of glycerol with myristic (C14:0) and palmitic (C16:0) acids under controlled conditions. Purification involves solvent exchange under nitrogen gas to prevent oxidation. For example, methyl acetate is evaporated under a nitrogen stream, followed by reconstitution in solvents like chloroform or methanol for storage . Purity (>95%) is verified using thin-layer chromatography (TLC) or gas chromatography (GC) with flame ionization detection .

Q. What analytical techniques are recommended for structural confirmation of this triacylglycerol?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical for confirming acyl chain positions (sn-1, sn-2, sn-3). Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) can identify fatty acid methyl esters after saponification . For lipidomic studies, liquid chromatography (LC)-MS/MS in positive ion mode is preferred .

Q. What are the optimal storage conditions to ensure stability?

  • Methodological Answer : The compound should be stored at −20°C in sealed, inert containers under nitrogen to prevent hydrolysis or oxidation. Solvent choice (e.g., methyl acetate, chloroform) impacts stability; reconstitution in chloroform/methanol (2:1 v/v) is common for lipid studies. Long-term stability (>2 years) is achievable with desiccation and avoidance of repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the asymmetric acyl chain distribution (C14:0/C14:0/C16:0) influence its phase behavior in lipid bilayers?

  • Methodological Answer : The shorter myristoyl chains (C14:0) at sn-1/sn-2 and longer palmitoyl chain (C16:0) at sn-3 create packing defects, lowering the gel-to-liquid crystalline phase transition temperature (Tm). This can be quantified via differential scanning calorimetry (DSC) and fluorescence anisotropy using probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Comparative studies with symmetric analogs (e.g., 1,2-dipalmitoyl-3-myristoyl) reveal chain-length-dependent effects on membrane fluidity .

Q. What experimental strategies resolve contradictions in reported enzymatic hydrolysis rates by lipases?

  • Methodological Answer : Discrepancies arise from lipase regioselectivity (e.g., sn-1/3 vs. sn-2 preference) and assay conditions (pH, interfacial area). Use immobilized lipases (e.g., Candida antarctica Lipase B) with controlled water activity to standardize hydrolysis rates. Monitor reaction progress via LC-MS or TLC coupled with densitometry. Validate results against molecular dynamics (MD) simulations of enzyme-substrate interactions .

Q. How does temperature modulate the incorporation of this triacylglycerol into lipid droplets in model organisms?

  • Methodological Answer : In algae or yeast models, elevated temperatures increase unsaturated fatty acid incorporation, but this compound’s saturated chains may reduce droplet fluidity. Use fluorescence microscopy (Nile Red staining) and lipidomics to quantify droplet composition under thermal stress. Cross-reference with transcriptomic data (e.g., DGAT1/2 enzyme expression) to link biosynthesis pathways to environmental cues .

Q. What computational approaches predict its interactions with lipid-binding proteins (e.g., perilipins)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and coarse-grained MD simulations (MARTINI force field) model protein-lipid interactions. Focus on the palmitoyl chain’s hydrophobic anchoring and myristoyl chains’ role in surface packing. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound?

  • Methodological Resolution : Variations arise from polymorphism (α, β, β′ crystal forms) and impurities. Standardize DSC protocols with controlled cooling/heating rates (e.g., 5°C/min) and validate purity via GC-MS. Compare data with synthetic analogs (e.g., 1,2-dipalmitoyl-3-myristoyl) to isolate chain-length effects .

Q. How to reconcile discrepancies in its solubility across solvents?

  • Methodological Resolution : Solubility is solvent-polarity and temperature-dependent. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For organic solvents, employ Hansen solubility parameters (δD, δP, δH) to predict miscibility. Note that chloroform/methanol mixtures (≥2:1 v/v) typically yield monodisperse solutions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.